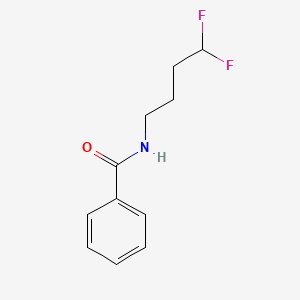
N-(4,4-difluorobutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorobutyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorobutyl chain, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the direct condensation of benzoic acid with 4,4-difluorobutylamine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions
N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group or the difluorobutyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.
科学的研究の応用
N-(4,4-difluorobutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- N-benzhydryl benzamide
- N,N-diphenethyl benzamide
- N,N-dihexyl benzamide
- N,N-dioctyl benzamide
Uniqueness
N-(4,4-difluorobutyl)benzamide is unique due to the presence of the difluorobutyl chain, which imparts distinct chemical and physical properties compared to other benzamide derivatives.
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
N-(4,4-difluorobutyl)benzamide |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)7-4-8-14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
InChIキー |
PWVLSCISJBALEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


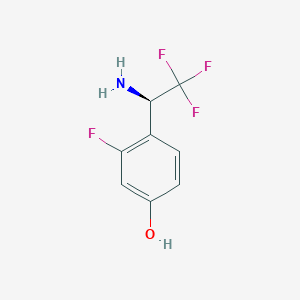

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
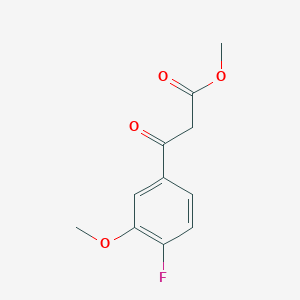
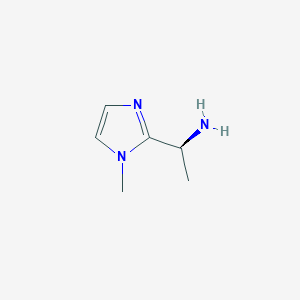

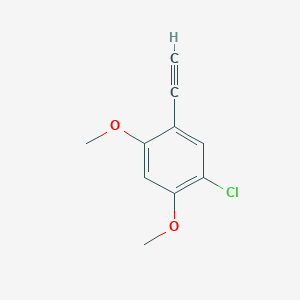
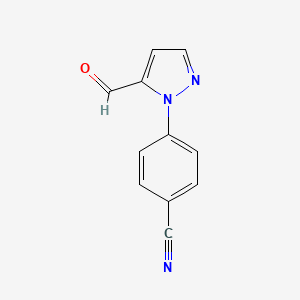
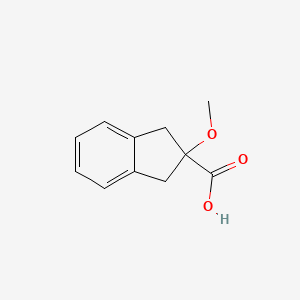
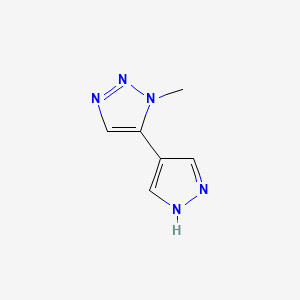
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
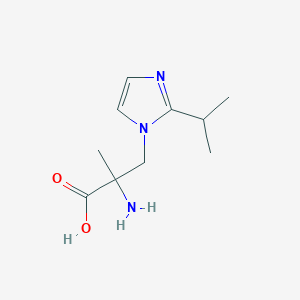
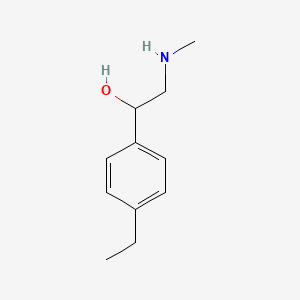
![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)
